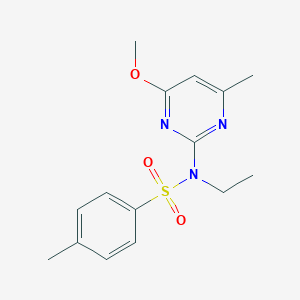![molecular formula C24H24F3N3O4 B430223 Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate CAS No. 313481-81-1](/img/structure/B430223.png)
Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinyl group, which is further substituted with a piperazino moiety containing a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through a cyclization reaction involving a suitable amine and a diketone.
Introduction of the Piperazino Group: The piperazino group is introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrrolidinyl intermediate.
Attachment of the Trifluoromethylphenyl Group:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is evaluated for its use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylphenyl group is known to enhance binding affinity and specificity, while the piperazino and pyrrolidinyl groups contribute to the overall pharmacokinetic properties. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate: shares structural similarities with other benzoate esters and piperazine derivatives.
Trifluoromethylphenyl Piperazine: A compound with a similar piperazine core but lacking the pyrrolidinyl and benzoate groups.
Pyrrolidinyl Benzoate: A compound with a similar benzoate ester but lacking the piperazino and trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethylphenyl group enhances its binding affinity, while the piperazino and pyrrolidinyl groups contribute to its overall stability and pharmacokinetic profile.
Properties
CAS No. |
313481-81-1 |
|---|---|
Molecular Formula |
C24H24F3N3O4 |
Molecular Weight |
475.5g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H24F3N3O4/c1-2-34-23(33)16-6-8-18(9-7-16)30-21(31)15-20(22(30)32)29-12-10-28(11-13-29)19-5-3-4-17(14-19)24(25,26)27/h3-9,14,20H,2,10-13,15H2,1H3 |
InChI Key |
ZZULLRIKDULTHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzylsulfanyl)-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430140.png)
![1-(isopentylsulfanyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430141.png)
![3-[(3,4-dichlorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B430143.png)
![4-(4-methoxyphenyl)-1-[(2-methyl-2-propenyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430145.png)
![1-(4-Chlorophenyl)-2-{[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]oxy}ethanone](/img/structure/B430146.png)
![2-(heptylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430147.png)
![12,12-dimethyl-5-(3-methylbutylsulfanyl)-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430148.png)
![Methyl 2-{[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate](/img/structure/B430152.png)
![2-amino-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B430153.png)
![4-ethoxy-N,N-dimethyl-6-[(2-phenoxyethyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B430155.png)
![N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine](/img/structure/B430158.png)
![2-(isopentylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430161.png)

![N-isopropyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine](/img/structure/B430163.png)
